Regioisomeric Photochemical Pathway Divergence: 3-Phenyl (Target) vs. 2-Phenyl (CAS 100589-87-5) Substitution Pattern
The photochemical fate of 2H-azirines is dictated by the position of the phenyl substituent. The target compound bears a phenyl group at C-3, analogous to 2-methyl-3-phenyl-2H-azirine (1b) studied by Zhang et al. [1]. Upon laser flash photolysis (λ = 308 nm) in acetonitrile, 1b yields a nitrile ylide intermediate with a transient absorption maximum at 320 nm and a lifetime on the order of several milliseconds, ultimately producing heterocycles 6 and 7 as isolable products. In stark contrast, the regioisomeric 3-methyl-2-phenyl-2H-azirine (1a, with phenyl at C-2, structurally analogous to the comparator CAS 100589-87-5) generates triplet vinylnitrene 5 with λmax at ~440 nm and yields benzaldehyde upon oxygen trapping rather than cyclized heterocycles [1]. This divergence means the target compound (phenyl at C-3) is predisposed toward nitrile ylide-mediated cycloaddition chemistry, whereas the C-2-phenyl regioisomer follows a vinylnitrene pathway incompatible with the same synthetic applications. The target compound's identity as a 3-phenyl-2H-azirine is confirmed by its synthesis from 2,3-dimethyl-2-phenyl-2H-azirine via C-alkylation at the position α to the imine [2].
| Evidence Dimension | Photochemical intermediate identity and transient absorption wavelength |
|---|---|
| Target Compound Data | Nitrile ylide pathway (class-level inference from 2-methyl-3-phenyl-2H-azirine 1b): transient λmax = 320 nm, lifetime on order of several milliseconds, yields heterocyclic products 6 and 7 [1] |
| Comparator Or Baseline | Regioisomer CAS 100589-87-5 (class-level inference from 3-methyl-2-phenyl-2H-azirine 1a): triplet vinylnitrene pathway, transient λmax = ~440 nm, yields benzaldehyde via O₂ trapping; no new products in argon-saturated MeCN [1] |
| Quantified Difference | Divergent reactive intermediates: ylide (320 nm, ms lifetime) vs. triplet vinylnitrene (440 nm); different product classes entirely; 120 nm shift in transient absorption maximum |
| Conditions | Laser flash photolysis (λ = 308 nm) in argon-saturated acetonitrile at ambient temperature; also confirmed in cryogenic argon matrices at 12 K [1] |
Why This Matters
For procurement decisions, this establishes that the 3-phenyl-2H-azirine scaffold (target) and the 2-phenyl-2H-azirine scaffold (CAS 100589-87-5) are mechanistically non-interchangeable photochemical substrates, precluding casual substitution in any photochemistry-driven synthetic or bioconjugation workflow.
- [1] Zhang, X.; Sarkar, S.K.; Weragoda, G.K.; Rajam, S.; Ault, B.S.; Gudmundsdottir, A.D. Comparison of the Photochemistry of 3-Methyl-2-phenyl-2H-azirine and 2-Methyl-3-phenyl-2H-azirine. Journal of Organic Chemistry, 2014, 79(2), 653–663. DOI: 10.1021/jo402443w. View Source
- [2] Belloir, P.F.; Laurent, A.; Mison, P.; Bartnik, R.; Lesniak, S. Alkylation et silylation de 2H-azirines. Tetrahedron Letters, 1985, 26(22), 2637–2640. DOI: 10.1016/S0040-4039(00)98123-1. View Source
